5-Amino-5-deoxymannopyranoside

Description

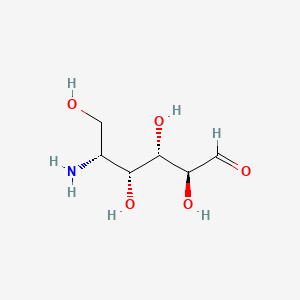

5-Amino-5-deoxymannopyranoside is a derivative of mannopyranose in which the hydroxyl group at the C5 position is replaced by an amino group.

Properties

CAS No. |

91364-22-6 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h2-6,8,10-12H,1,7H2/t3-,4-,5-,6-/m1/s1 |

InChI Key |

KLXQAXYSOJNJRI-KVTDHHQDSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)N)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)N)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)N)O |

Synonyms |

5-amino-5-deoxy-D-mannopyranose 5-amino-5-deoxymannopyranoside ADMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substitution Position: The C5 amino group in this compound distinguishes it from C6-anilino derivatives (e.g., compounds 17b-19b) and C4-deoxy disaccharides . Positional differences influence electronic properties and target binding.

- Functional Groups: Aromatic amines (e.g., anilino in 17b-19b) contrast with aliphatic amines (C5-NH₂) in solubility and reactivity. Methoxy groups (e.g., in 4-methoxyphenyl derivatives) enhance lipid solubility .

This compound

Analogous Compounds:

- Methyl 6-deoxy-6-anilino derivatives (17b-19b): Synthesized via HCl/MeOH-mediated coupling of precursor 12 with anilines (14a-14e) under nitrogen, followed by flash chromatography .

- 4-Methoxyphenyl α-D-mannopyranoside: Prepared through glycosylation of 4-methoxyphenol with activated mannopyranosyl donors .

- 2-Acetamido-2,4-dideoxy disaccharides : Synthesized via regioselective glycosylation and deoxygenation steps .

Comparison :

- Reductive amination (hypothesized for C5-NH₂) contrasts with acid-catalyzed coupling (C6-anilino) or glycosylation (C1-methoxy derivatives).

Spectroscopic Data

NMR Shifts (Selected Examples)

Key Trends :

- Amino groups at C5/C6 deshield adjacent protons (e.g., H5/H6 shifts >3.5 ppm). Aromatic substituents (e.g., anilino) produce distinct high-field carbon shifts (~150 ppm) .

Comparison :

- Methoxy groups enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.